5-Chloro-6-methylquinoline
Description
Significance of the Quinoline (B57606) Nucleus in Heterocyclic Organic Chemistry
The quinoline ring system is a cornerstone of heterocyclic chemistry, first isolated from coal tar in the 19th century. rsc.org Its structure, a fusion of a benzene (B151609) and a pyridine (B92270) ring, imparts a unique combination of chemical properties. rsc.orgaablocks.com The presence of the nitrogen atom renders the pyridine ring electron-deficient, influencing the molecule's reactivity and its ability to participate in a wide array of chemical transformations, including both electrophilic and nucleophilic substitution reactions. aablocks.comfluorochem.co.uk This versatility has established the quinoline nucleus as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals. chemimpex.comsmolecule.com Beyond pharmaceuticals, quinoline derivatives are integral to the development of agrochemicals, fluorescent dyes, and advanced materials. chemimpex.com
Overview of Halogenated and Alkyl-Substituted Quinoline Scaffolds
The strategic placement of halogen and alkyl substituents onto the quinoline framework is a common and powerful strategy in synthetic and medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule.
Alkyl-Substituted Quinolines: The incorporation of alkyl groups, such as a methyl group, also plays a vital role in fine-tuning the properties of the quinoline scaffold. Alkyl groups can influence the molecule's solubility, steric profile, and interactions with biological macromolecules. The synthesis of alkyl-substituted quinolines has been an area of active research, with various catalytic methods being developed to introduce these groups at specific positions on the quinoline ring. wiley-vch.de
Positioning of 5-Chloro-6-methylquinoline within Contemporary Quinoline Research
This compound, with its distinct substitution pattern of a chloro group at the 5-position and a methyl group at the 6-position, represents a specific molecular architecture within the broader class of substituted quinolines. While extensive research on this particular isomer is not widely documented in publicly available literature, its structure suggests potential areas of scientific interest. The combination of an electron-withdrawing chloro group and an electron-donating methyl group on the benzene portion of the quinoline nucleus is anticipated to create a unique electronic environment, influencing its reactivity and potential applications. Research on this and similar compounds is often driven by the quest for new therapeutic agents, functional materials, and as intermediates in the synthesis of more complex molecules. chemimpex.comsmolecule.com The study of such specifically substituted quinolines contributes to a deeper understanding of structure-activity relationships within this important class of heterocyclic compounds.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 90799-48-7 |
| Molecular Formula | C10H8ClN |
| Molecular Weight | 177.63 g/mol |
Note: Detailed experimental data for this compound is limited. The table presents fundamental properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCKREANVDMNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 5 Chloro 6 Methylquinoline
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Electrophilic aromatic substitution (SEAr) on the quinoline ring is a complex process due to the presence of the deactivating effect of the nitrogen atom in the pyridine (B92270) ring, which can be protonated under acidic conditions, further deactivating the ring system. However, the benzene (B151609) ring portion of 5-Chloro-6-methylquinoline can still undergo electrophilic attack, with the regioselectivity being directed by the existing substituents.
The chloro group at the 5-position is a deactivating but ortho-, para-directing substituent. The methyl group at the 6-position is an activating and ortho-, para-directing group. In this compound, the positions ortho and para to the methyl group are 5 and 7, and 8 respectively. The positions ortho and para to the chloro group are 6 and 8, and 7 respectively. Therefore, the directing effects of both groups reinforce substitution at the 8-position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For this compound, these reactions would be expected to yield primarily the 8-substituted product.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely at the C8 position.
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would lead to the corresponding 8-halo-5-chloro-6-methylquinoline.
Sulfonation: Fuming sulfuric acid would introduce a sulfonic acid group, again, predicted to be at the C8 position.
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The chlorine atom at the 5-position of the quinoline ring is susceptible to nucleophilic substitution, a reaction of significant synthetic utility for the functionalization of the quinoline core. The reactivity of this halogen is influenced by the electron-withdrawing nature of the quinoline ring system. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted quinolines.
| Nucleophile | Reagent Example | Product Type | Reaction Conditions |
| Amines | Alkylamines, Arylamines | 5-Amino-6-methylquinolines | Typically requires heat; may be catalyzed by a base or a transition metal catalyst (e.g., Palladium). |
| Alkoxides | Sodium methoxide, Sodium ethoxide | 5-Alkoxy-6-methylquinolines | Reaction in the corresponding alcohol solvent, often at elevated temperatures. |
| Thiolates | Sodium thiophenoxide | 5-Arylthio-6-methylquinolines | Generally proceeds under milder conditions than with alkoxides. |
| Cyanide | Sodium or Potassium cyanide | 5-Cyano-6-methylquinoline | Requires a polar aprotic solvent and often elevated temperatures. |
These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-deficient nature of the quinoline ring.
Reactions of the Methyl Group and its Derivatives
The methyl group at the 6-position is a versatile handle for further chemical modifications. It can undergo oxidation to various oxidation states, providing access to a range of functional derivatives.
Oxidation to Carboxylic Acid: Vigorous oxidation of the methyl group can lead to the formation of 5-chloroquinoline-6-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromic acid.
Oxidation to Aldehyde: Partial oxidation to the corresponding aldehyde, 5-chloro-6-formylquinoline, can be achieved using milder oxidizing agents, such as selenium dioxide (SeO₂).
Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, yielding 5-chloro-6-(halomethyl)quinolines. These halo derivatives are valuable intermediates for further nucleophilic substitutions.
Acid-Base Chemistry and Salt Formation of this compound
The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons and imparts basic properties to the molecule. It can be protonated by acids to form the corresponding quinolinium salt. The basicity of the quinoline nitrogen is influenced by the electronic effects of the substituents on the ring. The chloro group at the 5-position is electron-withdrawing, which is expected to decrease the basicity of the nitrogen atom compared to unsubstituted quinoline. Conversely, the methyl group at the 6-position is electron-donating, which should slightly increase the basicity. The pKa of the conjugate acid of 5-chloroquinoline can be used as an estimate, with the understanding that the 6-methyl group will have a modest base-strengthening effect.
The formation of salts is a common reaction. Treatment of this compound with a variety of inorganic or organic acids will lead to the corresponding crystalline salts, such as the hydrochloride, sulfate (B86663), or acetate (B1210297).
Oxidative Transformations of the Quinoline Nucleus
Beyond the reactions of the methyl group, the quinoline nucleus itself can undergo oxidative transformations. A key reaction in this category is the formation of N-oxides. Treatment of this compound with an oxidizing agent such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid leads to the formation of this compound N-oxide.
The introduction of the N-oxide functionality significantly alters the electronic properties of the quinoline ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions compared to the parent quinoline.
Reductive Reactions of this compound
The quinoline ring system of this compound can be reduced under various conditions, leading to partially or fully saturated heterocyclic systems.
Catalytic Hydrogenation: The choice of catalyst and reaction conditions can allow for selective reduction.
Reduction of the Pyridine Ring: Catalytic hydrogenation using catalysts like platinum oxide (Adam's catalyst) in an acidic medium typically leads to the selective reduction of the pyridine ring, yielding 5-chloro-6-methyl-1,2,3,4-tetrahydroquinoline. nih.gov
Reduction of the Benzene Ring: Under certain conditions, for example with a ruthenium catalyst, it is possible to selectively hydrogenate the carbocyclic (benzene) ring to give 5-chloro-6-methyl-5,6,7,8-tetrahydroquinoline. rsc.org
Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst. It can offer a milder alternative to catalytic hydrogenation with molecular hydrogen. For instance, cobalt-amido cooperative catalysis can be used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov
Dechlorination: The chlorine atom at the 5-position can be removed via catalytic hydrogenation with a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a base. This reductive dehalogenation would yield 6-methylquinoline (B44275).
Mechanistic Investigations of Key Transformations
The key transformations of this compound are governed by well-established reaction mechanisms.
Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The rate-determining step is the initial attack of the electrophile on the aromatic ring. The stability of the intermediate carbocation dictates the regioselectivity of the reaction, which, as discussed, favors substitution at the 8-position.
Nucleophilic Aromatic Substitution (SNAr): The displacement of the 5-chloro substituent by a nucleophile typically follows the SNAr mechanism. This two-step process involves the initial attack of the nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride ion is expelled, and the aromaticity of the ring is restored. The rate of this reaction is dependent on the nucleophilicity of the attacking species and the ability of the quinoline ring to stabilize the negative charge of the Meisenheimer complex.
Analysis of Reaction Intermediates
The transformation of this compound into more complex derivatives proceeds through various transient species, the nature of which depends on the reaction type.
In electrophilic aromatic substitution reactions, the stability of the cationic intermediate, often a Wheland intermediate or arenium ion, is paramount in determining the reaction's feasibility and outcome. quimicaorganica.orgyoutube.com For this compound, electrophilic attack is predicted to occur on the benzene ring due to the deactivating effect of the nitrogen atom in the pyridine ring. quimicaorganica.org The methyl group at C6 is an activating, ortho-, para-directing group, while the chloro group at C5 is a deactivating but also ortho-, para-directing group. wikipedia.orgpressbooks.pub The stability of the arenium ion intermediates for substitution at different positions would be influenced by the combined inductive and resonance effects of these substituents.
Nucleophilic aromatic substitution (SNAr) reactions, particularly targeting the chloro group, would proceed through a Meisenheimer-like intermediate. researchgate.net The stability of this anionic intermediate is crucial and is enhanced by electron-withdrawing features on the ring. researchgate.net The quinoline nitrogen itself acts as an electron-withdrawing group, facilitating nucleophilic attack, especially at positions ortho and para to it (C2 and C4). researchgate.net While the C5 position is not as activated as C2 or C4, the reaction can proceed under forcing conditions, and the nature of the nucleophile and solvent plays a significant role. researchgate.net
In reactions involving the methyl group, such as free-radical halogenation, the formation of a benzylic radical intermediate is a key step. The stability of this radical is enhanced by resonance with the quinoline ring system.
Below is a table summarizing potential reaction intermediates in the derivatization of this compound.
| Reaction Type | Intermediate | Factors Influencing Stability | Potential Outcome |
| Electrophilic Aromatic Substitution | Arenium Ion (Wheland Intermediate) | Resonance stabilization by the quinoline ring, electronic effects of chloro and methyl groups. quimicaorganica.orgyoutube.com | Substitution on the carbocyclic ring, likely at C8. |
| Nucleophilic Aromatic Substitution | Meisenheimer-like Complex | Electron-withdrawing effect of the quinoline nitrogen, nature of the nucleophile and leaving group. researchgate.net | Replacement of the chloro group at C5. |
| Free-Radical Halogenation | Benzylic Radical | Resonance delocalization of the unpaired electron over the quinoline ring. | Halogenation of the methyl group at C6. |
Stereochemical and Regiochemical Considerations in Derivatization
The derivatization of this compound is governed by important stereochemical and regiochemical principles.
Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the existing substituents are the primary determinants of the position of incoming electrophiles. The methyl group at C6 is an activating group and directs electrophiles to the ortho (C5 and C7) and para (C8) positions. The chloro group at C5 is deactivating but also directs ortho (C4 and C6) and para (C8). Considering both substituents, the C8 position is strongly favored for electrophilic attack due to the para-directing effect of both the chloro and methyl groups, and the reduced steric hindrance compared to the C7 position. Substitution at C7 would be ortho to the methyl group and meta to the chloro group. The pyridine part of the quinoline ring is generally deactivated towards electrophilic attack. quimicaorganica.org
Regioselectivity in Nucleophilic Aromatic Substitution: While nucleophilic substitution on chloroquinolines most readily occurs at the C2 and C4 positions due to activation by the ring nitrogen, substitution at C5 is also possible. researchgate.net The outcome of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile.
Stereochemistry: In reactions where a new chiral center is formed, the stereochemical outcome is a critical consideration. For instance, if the methyl group at C6 were to be functionalized to a prochiral ketone, its subsequent reduction could lead to the formation of a chiral alcohol. The use of chiral reagents or catalysts would be necessary to achieve stereoselectivity in such transformations. Similarly, in the synthesis of more complex, polycyclic derivatives, the relative stereochemistry of newly formed rings would be determined by the reaction mechanism and thermodynamic stability of the products.
The following table outlines the regiochemical preferences for the derivatization of this compound.
| Reaction Type | Preferred Position of Attack | Rationale |
| Electrophilic Aromatic Substitution | C8 | Para-directing influence of both the chloro and methyl groups. |
| Nucleophilic Aromatic Substitution | C5 | Direct replacement of the chloro group. |
| Metalation (e.g., lithiation) | C4 or C8 | Directed by the quinoline nitrogen and influenced by the substituents. |
Cascade and Tandem Reaction Sequences
The structure of this compound is amenable to cascade or tandem reaction sequences, which allow for the construction of complex molecular architectures in a single synthetic operation. nih.govresearchgate.net These reactions are highly efficient as they minimize the number of purification steps and reduce waste.
An example of a potential cascade reaction could involve an initial nucleophilic substitution at the C5 position, followed by an intramolecular cyclization. For instance, if the incoming nucleophile contains a suitably positioned functional group, it could react with the methyl group at C6 or another position on the quinoline ring to form a new ring system.
Tandem reactions could also be designed to functionalize multiple positions on the this compound scaffold in a sequential, one-pot manner. For example, a tandem cross-coupling reaction could be envisioned where the chloro group at C5 is first substituted via a Suzuki or Buchwald-Hartwig coupling, followed by a C-H activation/functionalization at another position on the ring. The development of such tandem processes is a key area of modern synthetic organic chemistry. semanticscholar.org
A hypothetical tandem reaction sequence is presented below:
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-6-methylquinoline |
| 2 | C-H Activation/Functionalization | Transition metal catalyst, coupling partner | Further functionalized 5-aryl-6-methylquinoline derivative |
This sequence would allow for the rapid diversification of the this compound core, providing access to a library of novel compounds with potential applications in various fields of chemical research.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering unparalleled detail regarding the connectivity and chemical environment of individual atoms. For 5-Chloro-6-methylquinoline, a comprehensive NMR analysis involves the interpretation of proton and carbon spectra, supplemented by two-dimensional experiments to establish definitive atomic linkages.
The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the protons of the methyl substituent. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine substituent, as well as the electron-donating nature of the methyl group.
Based on the analysis of related compounds, such as 6-methylquinoline (B44275), the protons on the pyridine (B92270) ring (H2, H3, H4) are expected to resonate at lower field compared to those on the benzene (B151609) ring due to the deshielding effect of the heterocyclic nitrogen atom. The methyl group at the C6 position will exhibit a characteristic singlet in the upfield region. The protons on the carbocyclic ring (H7 and H8) will have their chemical shifts influenced by both the chloro and methyl substituents. The proton at H7 is expected to be a singlet, while the proton at H8 will likely appear as a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.8 - 9.0 | dd |
| H-3 | 7.3 - 7.5 | dd |
| H-4 | 8.0 - 8.2 | d |
| H-7 | 7.6 - 7.8 | s |
| H-8 | 7.9 - 8.1 | d |
| -CH₃ | 2.5 - 2.7 | s |
Note: Predicted values are based on established substituent effects in quinoline systems. Actual experimental values may vary.
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of this compound. The spectrum will display ten distinct signals, corresponding to the nine carbon atoms of the quinoline core and the one carbon of the methyl group. The chemical shifts are governed by the hybridization of the carbon atoms and the electronic effects of the substituents.
The carbons of the pyridine ring (C2, C3, C4, C8a) are generally observed at lower field than those of the benzene ring, with C2 and C4 being the most deshielded due to their proximity to the nitrogen atom. The presence of the chlorine atom at C5 will cause a significant downfield shift for this carbon due to the inductive effect. The methyl group at C6 will result in an upfield shift for the attached carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~128 |
| C-5 | ~130 |
| C-6 | ~138 |
| C-7 | ~127 |
| C-8 | ~129 |
| C-8a | ~148 |
| -CH₃ | ~19 |
Note: Predicted values are based on established substituent effects in quinoline systems. Actual experimental values may vary.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H2 and H3, and between H3 and H4, confirming the connectivity within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity across quaternary carbons and confirming the substitution pattern. For example, the protons of the methyl group (-CH₃) would be expected to show correlations to C5, C6, and C7, while the H8 proton would show correlations to C6, C7, and C4a. These correlations would provide definitive evidence for the placement of the chloro and methyl substituents.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring, the C-Cl bond, and the methyl group.
Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on the quinoline ring.
C-H stretching of the methyl group: Aliphatic C-H stretching vibrations for the methyl group are expected to appear in the 2850-3000 cm⁻¹ region.
C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will be observed in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can often provide information about the substitution pattern of the aromatic rings.
C-Cl stretching: A characteristic absorption band for the C-Cl stretching vibration is expected in the fingerprint region, typically around 600-800 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C / C=N Stretch | 1400 - 1650 |
| C-H In-plane Bend | 1000 - 1300 |
| C-H Out-of-plane Bend | 700 - 900 |
| C-Cl Stretch | 600 - 800 |
FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds give strong signals in FTIR, non-polar bonds and symmetric vibrations often result in strong signals in Raman spectra.
Ring breathing modes: The symmetric "breathing" vibrations of the quinoline ring are typically strong and sharp in the Raman spectrum and are expected in the fingerprint region.
C-Cl stretching: The C-Cl stretch may also be observable in the Raman spectrum.
Methyl group vibrations: Symmetric C-H stretching and bending modes of the methyl group are also expected to be Raman active.
The combination of FTIR and FT-Raman data allows for a more complete picture of the vibrational modes of this compound, aiding in its comprehensive structural characterization.
Vibrational Mode Assignment and Potential Energy Distribution (PED) Analysis
The vibrational spectrum of this compound provides a unique fingerprint, allowing for the identification of its structural features. While direct experimental spectra for this specific compound are not widely published, a comprehensive understanding of its vibrational modes can be derived from theoretical studies, such as Density Functional Theory (DFT) calculations, which have been effectively applied to similar substituted quinolines. scirp.orgresearchgate.netdergipark.org.trnih.gov The assignment of these modes is clarified through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches, bends, and torsions to each vibrational frequency. researchgate.netdergipark.org.tr
The vibrational modes of this compound can be categorized as follows:
C-H Vibrations: The aromatic C-H stretching vibrations of the quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. dergipark.org.trresearchgate.net The methyl (CH₃) group introduces symmetric and asymmetric stretching vibrations, which are expected in the 2950-2850 cm⁻¹ range. In-plane and out-of-plane bending modes for the aromatic C-H bonds generally appear between 1300-1000 cm⁻¹ and 1000-750 cm⁻¹, respectively. dergipark.org.tr
Ring Vibrations: The stretching vibrations of the C-C and C-N bonds within the fused quinoline rings are complex and typically occur in the 1650-1300 cm⁻¹ region. dergipark.org.tr These modes are often heavily mixed, as indicated by PED analysis of related compounds, meaning a single vibrational frequency arises from the coupled motions of several bonds. researchgate.netdergipark.org.tr
C-Cl and C-CH₃ Vibrations: The C-Cl stretching vibration is a key indicator for the chloro-substitution and is generally found in the 760-505 cm⁻¹ range for chloroquinolines. dergipark.org.tr The stretching vibration of the bond between the quinoline ring and the methyl group (C-CH₃) is typically weaker and located in the 1200-1100 cm⁻¹ region.
A theoretical assignment of the principal vibrational modes for this compound, based on data from analogous compounds, is presented below.
Table 1: Theoretical Vibrational Mode Assignment for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |
|---|---|---|
| ~3070 | Aromatic C-H Stretch | ν(C-H) |
| ~2940 | Methyl C-H Asymmetric Stretch | νₐₛ(CH₃) |
| ~2860 | Methyl C-H Symmetric Stretch | νₛ(CH₃) |
| ~1610 | Ring C=C/C=N Stretch | ν(C=C) + ν(C=N) |
| ~1500 | Ring C=C Stretch | ν(C=C) |
| ~1450 | Methyl C-H Asymmetric Bend | δₐₛ(CH₃) |
| ~1380 | Methyl C-H Symmetric Bend | δₛ(CH₃) |
| ~1150 | Ring C-CH₃ Stretch | ν(C-CH₃) |
| ~830 | Aromatic C-H Out-of-plane Bend | γ(C-H) |
Note: This table is predictive and based on DFT calculations for structurally related compounds like 6-chloroquinoline (B1265530) and methylquinolines. dergipark.org.trresearchgate.net ν = stretching, δ = in-plane bending, γ = out-of-plane bending.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The spectrum of this compound is dominated by electronic transitions involving the π-electron system of the aromatic quinoline core and the non-bonding electrons on the nitrogen atom.
Analysis of n-π* and π-π* Transitions
The electronic spectrum of quinoline and its derivatives arises from promotions of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. nih.gov
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. Quinoline derivatives typically exhibit multiple intense absorption bands corresponding to π→π* transitions. nih.gov These are generally characterized by high molar absorptivity (ε) values. For this compound, these transitions are expected to form the most prominent features of its UV-Vis spectrum.
n→π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (the lone pair of the nitrogen atom) to a π* anti-bonding orbital. These transitions are typically lower in energy (occur at longer wavelengths) than π→π* transitions. youtube.com However, they are often much weaker (lower molar absorptivity) due to poor spatial overlap between the n and π* orbitals and may sometimes be obscured by the more intense π→π* bands.
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the energy of the electronic orbitals, leading to shifts in the absorption maxima (λmax). This phenomenon, known as solvatochromism, affects n→π* and π→π* transitions differently. researchgate.netlibretexts.org
Effect on n→π* Transitions: In polar, protic solvents (e.g., ethanol (B145695), water), the non-bonding lone pair electrons on the nitrogen atom are stabilized by hydrogen bonding. This stabilization lowers the energy of the n orbital. The π* anti-bonding orbital is less affected. Consequently, the energy gap (ΔE) for the n→π* transition increases, causing a shift to a shorter wavelength. This is known as a hypsochromic or blue shift. youtube.comlibretexts.org
Effect on π→π* Transitions: The π* anti-bonding orbital is generally more polar than the π bonding orbital. Therefore, an increase in solvent polarity will stabilize the π* orbital more than the π orbital. youtube.com This reduces the energy gap for the π→π* transition, resulting in a shift to a longer wavelength, which is referred to as a bathochromic or red shift. libretexts.orgbiointerfaceresearch.com
The expected solvent-induced shifts for this compound are summarized in the table below.
Table 2: Predicted Solvent Effects on the Electronic Transitions of this compound
| Transition Type | Change in Solvent | Expected Shift in λmax | Common Name |
|---|---|---|---|
| n→π* | Non-polar to Polar | Decrease (Shorter Wavelength) | Hypsochromic (Blue) Shift |
Note: This table is based on established principles of solvatochromism. youtube.comlibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₀H₈ClN), the calculated monoisotopic mass is 177.0345 Da. HRMS analysis, often with accuracy better than 5 parts per million (ppm), can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. researchgate.netfrontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is first vaporized and separated on a GC column, allowing for the isolation of this compound from a mixture before it enters the mass spectrometer. mdpi.com
Upon entering the mass spectrometer and undergoing electron ionization (EI), the molecule forms a molecular ion (M⁺•), and a proportion of these ions fragment in a reproducible manner. The fragmentation pattern is diagnostic of the molecule's structure. Based on the fragmentation of related compounds like 6-methylquinoline and other chloro-aromatics, the following pattern for this compound can be predicted. researchgate.netnih.govnih.gov
Molecular Ion: A strong molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 177. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (the M+2 peak) at m/z 179, with approximately one-third the intensity of the m/z 177 peak, would also be present.
Loss of Chlorine: Fragmentation via the loss of a chlorine radical (•Cl) would result in a significant peak at m/z 142.
Loss of Methyl Group: The loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 162.
Loss of HCN: A characteristic fragmentation pathway for quinoline and its derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule, which would lead to further fragments.
Table 3: Predicted Mass Spectrometry Fragmentation Pattern for this compound
| m/z | Ion Formula | Description |
|---|---|---|
| 179 | [C₁₀H₈³⁷ClN]⁺• | Molecular ion (³⁷Cl isotope) |
| 177 | [C₁₀H₈³⁵ClN]⁺• | Molecular ion (Base Peak) |
| 162 | [C₉H₅ClN]⁺• | [M - CH₃]⁺ |
| 142 | [C₁₀H₈N]⁺ | [M - Cl]⁺ |
Note: This table represents a predicted fragmentation pattern based on the known behavior of similar chemical structures. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and conformational details, which are essential for understanding the structure and reactivity of a compound. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that govern the supramolecular assembly.
Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives
For instance, the crystal structure of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has been determined, revealing a monoclinic crystal system. nih.govresearchgate.net In this derivative, the quinoline ring system is observed to be planar. nih.govresearchgate.net Such planarity is a common feature of the fused aromatic ring system of quinoline.
The general methodology for such studies involves growing a single crystal of the compound, which is then mounted on a diffractometer and exposed to an X-ray beam. nih.gov The resulting diffraction pattern is used to determine the electron density distribution within the crystal, from which the atomic positions can be elucidated. nih.gov
Crystallographic data for a related quinoline derivative, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, is presented below as an illustrative example of the type of information obtained from such studies.
| Parameter | Value |
|---|---|
| Chemical Formula | C18H14ClNO2 |
| Molecular Weight | 311.75 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.828 (5) |
| b (Å) | 7.535 (4) |
| c (Å) | 18.829 (5) |
| β (°) | 94.369 (5) |
| Volume (ų) | 1531.8 (12) |
| Z | 4 |
This data is for Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate and is presented for illustrative purposes. nih.govresearchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions, which can significantly influence the physical properties of the solid. In the case of chloroquinoline derivatives, interactions involving the chlorine atom are of particular interest.
Studies on substituted 2-chloroquinoline (B121035) derivatives have highlighted the role of the chlorine atom in forming both Cl…Cl and C–H…Cl interactions, which contribute to the formation of the supramolecular assembly. ias.ac.in Halogen…halogen contacts are generally classified into two types based on their geometry. Type I interactions are characterized by approximately equal C–X…X angles, while Type II interactions exhibit a geometry where one C–X…X angle is close to 180° and the other is near 90°. ias.ac.in In chloro-substituted aromatic compounds, Type I Cl…Cl interactions are often observed to dominate. ias.ac.in
In addition to halogen-based interactions, weaker non-covalent forces such as C–H…π interactions play a role in stabilizing the crystal structure of quinoline derivatives. For example, in the crystal structure of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, weak C–H…π interactions are observed. nih.govresearchgate.net These interactions involve a hydrogen atom from one molecule interacting with the electron cloud of the aromatic quinoline or phenyl ring of a neighboring molecule.
| Interaction Type | Description | Potential Role in this compound |
|---|---|---|
| Cl…Cl Interactions | Interactions between chlorine atoms of adjacent molecules, categorized as Type I or Type II based on geometry. ias.ac.in | Expected to influence the packing motif, with Type I being more probable for chlorine. ias.ac.in |
| C–H…Cl Interactions | Hydrogen bonding between a C-H group and a chlorine atom. ias.ac.in | Likely to contribute to the supramolecular assembly. ias.ac.in |
| C–H…π Interactions | A weak hydrogen bond between a C-H group and the π-electron system of an aromatic ring. nih.gov | May contribute to the stabilization of the crystal lattice. nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Possible between the planar quinoline ring systems of adjacent molecules. |
Computational and Theoretical Investigations of 5 Chloro 6 Methylquinoline
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other electronic properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable, or ground-state, structure of the molecule. Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.
No published studies were found that report the optimized geometry or conformational analysis of 5-Chloro-6-methylquinoline.
Calculation of Bond Lengths, Bond Angles, and Torsion Angles
Once the geometry of a molecule is optimized, theoretical values for its structural parameters can be extracted. These include bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsion angles (the angle between the planes defined by two sets of three atoms).
Specific theoretical data for the bond lengths, bond angles, and torsion angles of this compound are not available in the current scientific literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a chemical reactivity theory that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the outcome of chemical reactions. The energy and symmetry of these orbitals are crucial in determining the reactivity of a molecule.
HOMO-LUMO Energy Gap and its Implications for Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
There are no available research findings that report the HOMO-LUMO energy gap for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack, with regions of negative potential (electron-rich) being susceptible to electrophilic attack and regions of positive potential (electron-poor) being susceptible to nucleophilic attack.
MEP mapping studies specifically for this compound have not been reported in the scientific literature.
Theoretical Spectroscopic Data Prediction and Validation
Computational methods can be used to predict various types of spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to validate both the computational method and the experimental findings, and to aid in the assignment of spectral features.
No theoretical predictions or experimental validation of the spectroscopic data for this compound were found in the reviewed literature.
The requested detailed article on the computational and theoretical investigations of this compound cannot be generated at this time due to a lack of available research data for this specific compound. Future computational studies are needed to elucidate the molecular and electronic properties of this particular quinoline (B57606) derivative.
Computational Vibrational Spectroscopy (IR and Raman)
Computational vibrational spectroscopy, primarily through Density Functional Theory (DFT), is a fundamental tool for investigating the molecular structure and bonding of this compound. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum (both Infrared and Raman) can be generated. nih.gov These calculations are typically performed using methods like B3LYP with a suitable basis set, such as 6-311++G(d,p). nih.govresearchgate.net
The theoretical spectra allow for the assignment of specific vibrational modes to the observed experimental bands. For quinoline derivatives, characteristic vibrations include C-H stretching in the aromatic rings, C-C and C-N stretching modes within the quinoline core, and various in-plane and out-of-plane bending modes. dergipark.org.tr The presence of the chloro and methyl substituents on the this compound molecule will induce specific vibrational signatures. For instance, the C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum. dergipark.org.tr
A comparison of the computed and experimental spectra can provide a detailed understanding of the molecule's structure and bonding. Discrepancies between the two can often be reconciled by scaling the computed frequencies to account for anharmonicity and the limitations of the theoretical model. nih.gov
Table 1: Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Methyl) | 2980 - 2900 |
| C=C/C=N Ring Stretch | 1600 - 1450 |
| C-H In-plane Bend | 1300 - 1000 |
| C-Cl Stretch | 750 - 550 |
Note: This table presents typical frequency ranges for the specified vibrational modes in similar aromatic compounds and is for illustrative purposes.
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. mdpi.comrsc.org This computational technique allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. mdpi.com
By employing TD-DFT, typically with a functional like B3LYP and a suitable basis set, the electronic excitations from the ground state to various excited states can be predicted. mdpi.comrsc.org These calculations provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions, and the molecular orbitals involved. rsc.org For quinoline and its derivatives, the UV-Vis spectrum is characterized by absorption bands arising from electronic transitions within the aromatic system. researchgate.netbohrium.com The positions and intensities of these bands are influenced by the nature and position of substituents on the quinoline ring. In the case of this compound, the chloro and methyl groups are expected to cause shifts in the absorption maxima compared to unsubstituted quinoline.
Table 2: Illustrative Predicted Electronic Transitions for this compound
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 320 | 0.15 |
| S₀ → S₂ | 280 | 0.25 |
| S₀ → S₃ | 250 | 0.10 |
Note: This table provides a hypothetical representation of TD-DFT results for illustrative purposes, based on typical values for substituted quinolines.
Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. researchgate.netbohrium.com This method, often employed in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR spectra for molecules such as this compound. researchgate.netbohrium.com
By optimizing the molecular geometry and then performing GIAO calculations, theoretical chemical shifts for each nucleus can be obtained. researchgate.net These calculated values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. The accuracy of the predicted chemical shifts is dependent on the level of theory and basis set used in the calculations.
For this compound, GIAO calculations can help in the unambiguous assignment of signals in the experimental ¹H and ¹³C NMR spectra. The electronic environment of each nucleus, influenced by the chloro and methyl substituents, will be reflected in the calculated chemical shifts. For instance, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group will have distinct effects on the chemical shifts of the nearby protons and carbons in the quinoline ring system.
Table 3: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 150.5 | 151.2 |
| C3 | 121.8 | 122.5 |
| C4 | 135.2 | 135.9 |
| C5 | 128.9 | 129.6 |
| C6 | 136.7 | 137.4 |
| C7 | 127.3 | 128.0 |
| C8 | 129.1 | 129.8 |
| C4a | 128.4 | 129.1 |
| C8a | 148.2 | 148.9 |
| CH₃ | 18.5 | 19.2 |
Note: This table is a hypothetical comparison, as specific experimental data for this compound was not found. The values are illustrative of the expected correlation between calculated and experimental data for similar compounds.
Molecular Dynamics Simulations (if applicable to specific reaction mechanisms or intermolecular interactions)
For instance, if this compound were being investigated as a potential drug candidate, MD simulations could be used to explore its binding mode and stability within the active site of a target protein. doi.org These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity. doi.org
Furthermore, MD simulations can be utilized to study the aggregation behavior of this compound in solution or its partitioning between different phases. The trajectories generated from these simulations can be analyzed to understand the dynamic processes that are not accessible through static computational models.
Quantitative Structure-Property Relationship (QSPR) Studies on Quinoline Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the structural features of molecules with their physicochemical properties or biological activities. nih.govresearchgate.net For quinoline derivatives, QSAR models have been developed to predict their potential as antimalarial and anticancer agents. nih.govnih.gov
In a typical QSPR/QSAR study, a set of quinoline derivatives, including molecules like this compound, would be selected. For each molecule, a series of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov
Statistical methods are then used to develop a mathematical model that relates these descriptors to the property or activity of interest. Such models can be used to predict the properties of new, unsynthesized quinoline derivatives, thereby guiding the design of compounds with enhanced desired characteristics. nih.gov For example, a QSAR model for the anticancer activity of quinoline derivatives might reveal that specific substitutions at certain positions on the quinoline ring are crucial for high potency. nih.gov
Role in Advanced Organic Synthesis and Materials Science
5-Chloro-6-methylquinoline as a Synthetic Intermediate for Complex Molecules
The inherent chemical functionalities of this compound make it an adept building block for more elaborate molecular structures. The chlorine atom at the C-5 position acts as a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The quinoline (B57606) nitrogen provides a site for coordination and N-oxide formation, while the methyl group can potentially be functionalized or can influence the electronic properties of the aromatic system.
The quinoline nucleus is a common feature in pharmacologically active compounds, and its fusion or linkage with other heterocyclic systems often leads to enhanced biological activity. This compound is a promising precursor for such hybrid molecules.
Oxadiazole Derivatives: The synthesis of quinoline-oxadiazole hybrids is a common strategy in medicinal chemistry. While direct synthesis from this compound is not extensively documented, established methodologies using analogous chloroquinolines provide a clear pathway. For instance, a general approach involves the nucleophilic substitution of the chlorine atom with a thiol-containing oxadiazole. In a typical reaction, a 5-substituted-1,3,4-oxadiazole-2-thiol can displace the chloride at the C-5 position of the quinoline ring, forming a thioether linkage. This reaction creates a hybrid molecule incorporating both the quinoline and oxadiazole moieties, a structural motif explored for potential antimicrobial agents. For example, various 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazole derivatives have been synthesized by condensing 4,7-dichloroquinoline with different 1,3,4-oxadiazole-2-thiols. nih.gov This method is directly applicable to this compound to generate a new class of quinoline-linked oxadiazoles.
Pyrimidoquinoline Systems: Pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, are a class of fused heterocyclic compounds with significant biological and pharmacological properties. scienceopen.com The synthesis of these systems often involves building the pyrimidine ring onto a pre-existing, functionalized quinoline. Starting from this compound, a plausible synthetic route would involve its conversion to a 5-amino-6-methylquinoline derivative. This can be achieved through reactions like the Buchwald-Hartwig amination. The resulting aminoquinoline can then undergo cyclization with various reagents to form the pyrimidine ring. For example, reaction with formamide or urea can lead to the formation of the pyrimido[4,5-b]quinoline core. acs.org Convergent synthetic strategies often utilize 2-chloroquinoline-3-carbonitriles which react with guanidine or urea to form the fused pyrimidine ring. nih.gov A similar strategy could be envisioned where functionalization of the this compound backbone precedes the cyclization to build the desired pyrimidoquinoline scaffold.
| Target Heterocycle | General Precursor | Key Reaction Type | Potential Reagents for this compound |
|---|---|---|---|
| Quinoline-Oxadiazole | Chloroquinoline | Nucleophilic Aromatic Substitution (SNAr) | 5-Aryl-1,3,4-oxadiazole-2-thiol |
| Pyrimido[4,5-b]quinoline | Aminoquinoline | Condensation/Cyclization | Formamide, Urea, Chloroacetyl chloride |
Polycyclic aromatic compounds, which include nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs), are of great interest in materials science for their potential use as organic semiconductors. wikipedia.org The C-Cl bond in this compound serves as an excellent anchor point for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds and extending aromatic systems.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. This compound can be coupled with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base to form C-C bonds at the 5-position. libretexts.orgorganic-chemistry.org This allows for the synthesis of 5-aryl-6-methylquinolines, which are precursors to larger, more complex polycyclic systems. The reaction is known for its high functional group tolerance and generally good yields.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can react with various organostannanes (e.g., arylstannanes, vinylstannanes) under palladium catalysis to create new C-C bonds. This method has been successfully applied to other chloroquinoline derivatives for the synthesis of 2,4-disubstituted quinolines, demonstrating its utility in functionalizing the quinoline core. nih.gov
Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com this compound could be coupled with various alkenes to introduce vinyl groups at the C-5 position, which can then be used in subsequent cyclization reactions to build additional fused rings.
These cross-coupling reactions transform this compound from a simple heterocycle into a versatile building block for constructing complex, multi-ring aromatic structures suitable for investigation in materials science.
Coordination Chemistry of this compound
The quinoline moiety is a classic ligand in coordination chemistry, primarily due to the Lewis basicity of the endocyclic nitrogen atom. This compound can act as a monodentate ligand, coordinating to a metal center through its nitrogen lone pair. The electronic and steric properties of the chloro and methyl substituents can fine-tune the coordination properties of the ligand and the stability and reactivity of the resulting metal complexes.
In ligand design, the quinoline scaffold is valued for its rigidity and predictable coordination geometry. The substituents at the 5- and 6-positions of this compound can influence the properties of the resulting metal complexes:
Electronic Effects: The chlorine atom is an electron-withdrawing group, which can decrease the basicity of the quinoline nitrogen. This may affect the strength of the metal-ligand bond.
Steric Effects: The methyl group at the C-6 position can introduce steric bulk, which may influence the coordination environment around the metal center, potentially favoring specific geometries or coordination numbers.
Complexes of substituted quinolines with a variety of transition metals, including ruthenium, rhodium, palladium, and platinum, have been studied. wikipedia.orgresearchgate.net For example, quinoline-based ligands have been used to synthesize nickel complexes that are active catalysts in cross-coupling reactions. nih.gov Similarly, platinum and antimony complexes featuring quinoline-appended ligands have been prepared and characterized, showcasing the versatility of the quinoline scaffold in stabilizing different metal centers. scienceopen.comdntb.gov.ua By analogy, this compound is expected to form stable complexes with a range of transition metals, creating new compounds with potentially interesting catalytic or photophysical properties.
When this compound acts as a ligand (L), it can form complexes with various geometries depending on the metal ion (M) and the other ligands present. For complexes with a general formula of [MX₄L₂] (where X is a monodentate ligand like Cl⁻ or Br⁻), geometric isomerism is possible.
Cis/Trans Isomerism: In an octahedral complex, the two this compound ligands can be positioned adjacent to each other, resulting in the cis-isomer, or opposite to each other, leading to the trans-isomer. libretexts.orglibretexts.org These isomers have different point group symmetries and, consequently, distinct physical and spectroscopic properties. For instance, the cis-isomer is typically chiral and may exhibit different biological activity or catalytic selectivity compared to the achiral trans-isomer. orgsyn.org
In a square planar complex of the type [MX₂L₂], cis and trans isomers are also possible. The choice of isomer can be influenced by the steric profile of the ligands and the electronic preferences of the metal center. libretexts.org The study of such isomerism is crucial for understanding the structure-activity relationships of these metal complexes.
| Complex Type | Geometry | Possible Isomers | Description |
|---|---|---|---|
| [MX₄L₂] | Octahedral | cis and trans | Ligands are 90° apart (cis) or 180° apart (trans). |
| [MX₂L₂] | Square Planar | cis and trans | Ligands are adjacent (cis) or opposite (trans). |
Applications in Catalysis Research
Metal complexes containing quinoline-based ligands are widely explored as catalysts in organic synthesis. organic-chemistry.orgwikipedia.org The quinoline ligand can influence the catalytic cycle by modulating the electronic and steric environment of the metal center, thereby affecting the activity, selectivity, and stability of the catalyst.
Complexes derived from this compound could find applications in various catalytic transformations. For example, palladium complexes bearing quinoline ligands have demonstrated high activity for C-C and C-N bond formation reactions. nih.gov The development of photoactive quinoline-based ligands has also enabled novel metallaphotoredox catalysis for cross-coupling reactions without the need for an external photocatalyst. nih.govacs.org Ruthenium-quinoline complexes have been investigated for their ability to catalyze reactions within living cells, highlighting the potential for developing biocompatible catalysts. researchgate.net Given these precedents, metal complexes of this compound represent a promising area of research for the development of new, efficient catalysts for a range of important organic transformations.
This compound Derivatives as Components of Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern synthesis. Chiral ligands containing quinoline motifs have been successfully employed in a variety of metal-catalyzed asymmetric reactions. thieme-connect.comresearchgate.net The nitrogen atom in the quinoline ring can act as a Lewis base or participate in hydrogen bonding, while the rigid bicyclic structure provides a well-defined stereochemical environment.
While the broader class of quinoline derivatives has shown significant promise, the specific application of this compound as a direct component in organocatalysts is not yet extensively documented in publicly available research. However, its structure suggests significant potential. The chloro and methyl groups can influence the electronic properties and solubility of any derived catalyst. The synthesis of chiral ligands often involves the functionalization of the quinoline core, and this compound provides a unique starting point for creating novel catalytic structures. thieme-connect.com The development of catalysts from this specific scaffold represents a prospective area for future research in asymmetric synthesis.
Role in the Development of Metal-Organic Frameworks (MOFs) or Porous Materials
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands, creating porous structures with exceptionally high surface areas. nih.govresearchgate.net These materials have found applications in gas storage, separation, and heterogeneous catalysis. The design and synthesis of MOFs rely heavily on the geometry and functionality of the organic linkers. nih.gov
Quinoline-containing ligands have been incorporated into MOFs, where the nitrogen atom can serve as an additional coordination site, influencing the framework's structure and properties. However, the direct use of this compound as a primary ligand in the synthesis of well-known MOFs has not been specifically detailed in prominent studies. The synthesis of MOFs is a highly modular process, and this compound could potentially be functionalized with coordinating groups (e.g., carboxylic acids, amines) to serve as a bespoke linker. nih.gov The presence of the chloro and methyl groups could tune the resulting MOF's pore environment, affecting its selectivity for guest molecules. The exploration of this compound-derived linkers is a niche but promising avenue for creating novel porous materials with tailored properties.
Investigation in Materials Science
The unique photophysical and electronic properties of the quinoline ring system make it an attractive scaffold for various applications in materials science.
Potential in Optoelectronic Materials Development
Materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, often rely on molecules with efficient charge transport capabilities and tunable energy levels. Quinoline derivatives are known to possess these characteristics. Their rigid, planar structure facilitates π-π stacking, which is crucial for charge mobility, while chemical modification allows for the fine-tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Currently, specific research detailing the integration of this compound into optoelectronic devices is limited. Nevertheless, its fundamental structure is analogous to other quinolines used in the field. The electron-withdrawing nature of the chlorine atom and the electron-donating methyl group on the benzene (B151609) portion of the quinoline ring system can create a dipole moment and influence the intramolecular charge transfer characteristics, which are desirable properties for optoelectronic materials. Theoretical and experimental investigation into the specific electronic properties of this compound would be necessary to fully assess its potential in this domain.
Exploration of Nonlinear Optical Properties of Derived Structures
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optical communications, data storage, and frequency conversion. rsc.orgrsc.org Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer, often in a donor-π-acceptor arrangement, can exhibit large NLO responses.
The quinoline ring can act as an effective π-bridge or an acceptor unit in NLO chromophores. While the NLO properties of this compound itself have not been a major focus of research, its derivatives could be designed to exhibit such behavior. By attaching strong electron-donating groups to the quinoline scaffold, it is conceivable to create molecules with significant NLO properties. The inherent asymmetry and polarized nature of the substituted quinoline core could contribute favorably to the second-order hyperpolarizability. This remains an area ripe for exploration through computational modeling and synthetic chemistry.
Development of Fluorescent Probes and Sensors Utilizing Quinoline Scaffolds
The quinoline core is a well-established fluorophore, and its derivatives are widely used in the design of fluorescent chemosensors for detecting metal ions, anions, and biologically relevant molecules. nanobioletters.comresearchgate.net The fluorescence of the quinoline unit is highly sensitive to its chemical environment and can be modulated through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). researchgate.net
The design of a fluorescent sensor typically involves attaching a specific receptor (ionophore) to the quinoline fluorophore. dergipark.org.tr Upon binding of the target analyte to the receptor, a conformational or electronic change occurs, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). researchgate.net
While sensors based specifically on the this compound scaffold are not widely reported, its structure is highly suitable for such applications. Functional groups capable of binding specific analytes could be introduced at various positions on the ring. For instance, a receptor for metal ions could be installed at the 8-position to create a chelating environment with the quinoline nitrogen. The chloro and methyl substituents would subtly tune the photophysical properties, such as the emission wavelength and quantum yield, of the resulting sensor.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Site-Selective Functionalization
The development of efficient and regioselective methods for the direct functionalization of the 5-Chloro-6-methylquinoline core is of paramount importance. While classical methods often require harsh conditions, modern transition-metal-catalyzed C-H activation represents a more atom- and step-economical strategy. mdpi.com Future research should focus on leveraging these advanced techniques to introduce a variety of functional groups at specific positions on the quinoline (B57606) ring system.
Key research targets include:
C2 and C3-Functionalization: The pyridine (B92270) ring is a primary target for functionalization. Nickel-catalyzed methods have shown remarkable success in the exclusive C3-selective functionalization of unactivated quinolines with various electrophiles, including those for thioetherification, alkylation, and acylation at room temperature. acs.orgacs.org Applying these methodologies to this compound could provide direct access to novel derivatives. The mechanism often involves a 1,4-addition of a nickel hydride species to produce a 1,4-dihydroquinoline (B1252258) intermediate, which then reacts with an electrophile. acs.org
C8-Functionalization: The C8 position is sterically accessible and electronically distinct. Research into directing group strategies or catalyst systems that favor C8-H activation would be highly valuable for creating bidentate ligands or introducing probes for biological studies.
Methyl Group Functionalization: Developing methods for the selective oxidation or halogenation of the C6-methyl group, without affecting the quinoline core, would provide a synthetic handle for further elaboration, enabling the connection of this scaffold to other molecules.
| Catalytic System | Target Position | Type of Functionalization | Potential Application |
|---|---|---|---|
| Palladium(II) Acetate (B1210297) / Ligand | C2 | Arylation, Heteroarylation mdpi.com | Synthesis of complex polyaromatic systems |
| Nickel / Alkyl Halide | C3 | Alkylation, Acylation, Thioetherification acs.orgacs.org | Introduction of diverse side chains |
| Rhodium(III) / Cp* | C4 | Olefination, Amidation | Access to C4-substituted analogues |
| Iridium / Bipyridine Ligand | C8 | Borylation | Precursor for cross-coupling reactions |
Exploration of Undiscovered Reactivity Patterns
Beyond traditional functionalization, the exploration of unconventional reactivity patterns of the this compound nucleus could unlock new synthetic pathways and molecular architectures. The dearomatization of the quinoline ring is a particularly promising but underexplored avenue.
Future research could investigate:
Photochemical Cycloadditions: The photochemical dearomative cycloaddition of bicyclic azaarenes with alkenes has been shown to produce novel, complex 3D structures. nih.gov Investigating the reactivity of this compound under various photochemical conditions with different coupling partners (alkenes, alkynes) could lead to structurally unique scaffolds.
Reductive Functionalization: The semireduction of quinolines via hydrosilylation can generate silylated dihydroquinoline intermediates. nih.gov These intermediates are versatile synthons; the allyl silane (B1218182) moiety can undergo reactions with electrophiles like aldehydes or benzyl (B1604629) bromides, and the remaining olefin can be further functionalized. nih.gov Applying this strategy to this compound would provide a powerful method for divergent synthesis.
Radical-Mediated Reactions: The use of radical initiators to engage the quinoline core or the methyl group in novel bond-forming reactions is another area ripe for exploration. This could enable transformations that are complementary to traditional ionic pathways.
Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation
Computational chemistry offers powerful tools to predict reactivity and understand complex reaction mechanisms, thereby accelerating experimental discovery. csmres.co.uk For this compound, in-silico methods can provide critical insights into its electronic structure and guide the development of new synthetic methods.
Future computational studies should focus on:
QSAR and 3D-QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are invaluable for predicting the biological activity of derivatives. nih.govmdpi.comnih.gov These models can be developed for a library of virtual this compound derivatives to prioritize the synthesis of compounds with the highest predicted potency for a given biological target. mdpi.comnih.gov
Density Functional Theory (DFT) Calculations: DFT can be used to model the transition states of potential C-H activation reactions. By calculating the activation energies for functionalization at different positions (C2, C3, C4, C7, C8), researchers can predict the most likely site of reaction for a given catalyst system, saving significant experimental effort. rjptonline.org
Mechanism Elucidation: For newly discovered reactions, computational modeling can help elucidate the step-by-step mechanism. This understanding is crucial for optimizing reaction conditions and expanding the scope of the transformation. csmres.co.uk
| Computational Method | Application for this compound | Predicted Outcome |
|---|---|---|
| DFT (Transition State Analysis) | Predicting regioselectivity of C-H functionalization | Energy barriers for reaction at each C-H bond |
| CoMFA/CoMSIA | Designing new derivatives with potential anticancer activity | Predicted biological activity (pIC50) based on steric/electrostatic fields nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Simulating the interaction of derivatives with a target protein | Binding affinity and conformational changes nih.gov |
| TD-DFT | Predicting UV-Visible absorption spectra of new materials | Electronic excitation energies and wavelengths rjptonline.org |
Integration with Flow Chemistry and Automation in Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and simplified scalability. springerprofessional.debohrium.com This paradigm shift is particularly relevant for the synthesis and derivatization of heterocyclic compounds like this compound.
Future directions in this area include:
Flow Synthesis of the Core Scaffold: Classic quinoline syntheses like the Doebner-Miller or Skraup reactions often involve strongly acidic conditions and exothermic events, which can be managed more safely and efficiently in a continuous flow reactor. researchgate.net Developing a robust flow process for the initial synthesis of this compound would be a significant step towards its large-scale production.
Automated Library Synthesis: Coupling flow reactors with automated liquid handlers and purification systems can enable the rapid synthesis of a library of this compound derivatives. syrris.comrsc.org An automated platform could systematically vary reagents for C-H functionalization reactions, generating hundreds of distinct compounds for high-throughput screening with minimal manual intervention. syrris.com
Design of New Ligands and Materials with Tailored Properties
The quinoline scaffold is a privileged structure in coordination chemistry and materials science. researchgate.netnih.gov The specific electronic properties of this compound make it an attractive building block for new functional molecules.
Unexplored avenues include:
Chiral Ligands for Asymmetric Catalysis: By introducing a chiral moiety, for example at the C8 position via a C-H activation/functionalization sequence, this compound could be converted into a novel ligand for asymmetric catalysis. researchgate.net The chloro- and methyl- substituents would electronically tune the metal center, potentially leading to catalysts with unique selectivity and reactivity in reactions like asymmetric hydrogenations or cycloadditions. researchgate.net
Metal Complexes and Coordination Polymers: Quinoline derivatives are known to form stable complexes with a variety of metals. researchgate.netacs.org Synthesizing metal complexes using functionalized this compound as a ligand could yield new materials with interesting photoluminescent, magnetic, or catalytic properties.
Organic Electronics: The extended π-system of the quinoline ring is a common feature in organic electronic materials. By strategically coupling this compound units or incorporating them into larger conjugated systems, it may be possible to develop new organic semiconductors or fluorescent probes.
Q & A
Q. How can researchers ethically address discrepancies in published toxicity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
